

5-Phenyl-2-furaldehyde molecular formula and molecular weight

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Compound of Interest

Compound Name: **5-Phenyl-2-furaldehyde**

Cat. No.: **B076939**

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An In-Depth Technical Guide to **5-Phenyl-2-furaldehyde**: Synthesis, Reactivity, and Applications

Introduction

5-Phenyl-2-furaldehyde, a bi-aromatic heterocyclic aldehyde, stands as a pivotal intermediate in the synthesis of complex organic molecules. Comprising a furan ring substituted with a phenyl group at the 5-position and an aldehyde at the 2-position, this compound merges the chemical reactivity of both aromatic systems, offering a versatile scaffold for chemical innovation. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a foundational building block for designing novel compounds with tailored biological activities and material properties. The furan moiety, often derived from biomass, positions **5-Phenyl-2-furaldehyde** as a key player in the transition towards sustainable chemical synthesis. This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, and applications, tailored for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

A comprehensive understanding of a molecule's intrinsic properties is fundamental to its application. **5-Phenyl-2-furaldehyde** is a solid at room temperature with a distinct melting point range. Its identity and purity are typically confirmed through a combination of spectroscopic and physical methods.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₈ O ₂	[1] [2]
Molecular Weight	172.18 g/mol	[1] [2]
IUPAC Name	5-phenylfuran-2-carbaldehyde	[1]
CAS Number	13803-39-9	[1] [2]
Appearance	Crystalline solid	[3]
Melting Point	29-33 °C	[2] [4]
Canonical SMILES	C1=CC=C(C=C1)C2=CC=C(O ²)C=O	[1]
InChI Key	BMJHNNPEPBZULA-UHFFFAOYSA-N	[1]

Strategic Synthesis Methodologies

The synthesis of **5-Phenyl-2-furaldehyde** can be accomplished through several strategic routes. The choice of method often depends on factors such as substrate availability, desired yield, scalability, and tolerance to various functional groups. The most prevalent and effective methods involve modern cross-coupling reactions and classical arylation techniques.

Palladium-Catalyzed Cross-Coupling Reactions

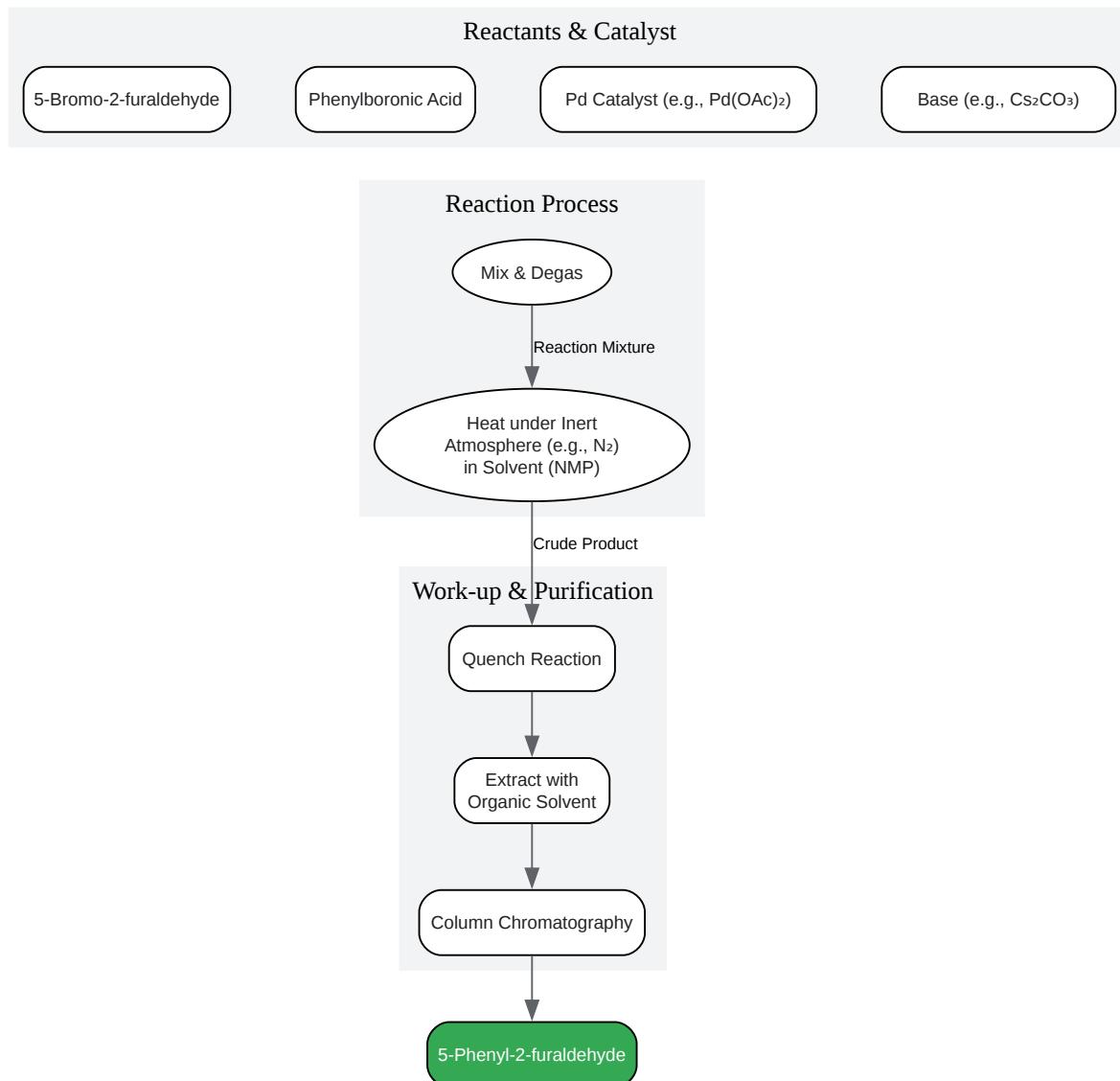
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their high efficiency and broad substrate scope. The Suzuki-Miyaura and Stille couplings are particularly effective for synthesizing **5-Phenyl-2-furaldehyde**.

Causality Behind Experimental Choices:

- Catalyst: Palladium complexes, such as those containing phosphine ligands (e.g., Pd(PPh₃)₄) or N-heterocyclic carbenes, are chosen for their ability to efficiently facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific ligand influences catalyst stability and reactivity.

- **Base (Suzuki Coupling):** A base (e.g., Cs_2CO_3 , K_2CO_3) is crucial for the activation of the boronic acid derivative, forming a more nucleophilic boronate species that readily undergoes transmetalation.
- **Solvent:** Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are often used to ensure the solubility of reactants and intermediates throughout the catalytic cycle.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: Generalized workflow for the Suzuki-Miyaura synthesis of **5-Phenyl-2-furaldehyde**.

Protocol: Suzuki-Miyaura Synthesis of **5-Phenyl-2-furaldehyde**[5]

- **Reaction Setup:** In a round-bottom flask, combine 5-bromo-2-furaldehyde (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as cesium carbonate (Cs_2CO_3 , 2 equivalents).
- **Solvent and Catalyst Addition:** Add a suitable solvent, such as N-methylpyrrolidone (NMP). The reaction mixture is then degassed by bubbling nitrogen gas through it for 15-20 minutes to create an inert atmosphere.
- **Catalysis:** Introduce the palladium catalyst, for example, palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 equivalents), to the mixture.
- **Reaction Execution:** Heat the mixture to 80-100 °C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- **Work-up:** After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure **5-phenyl-2-furaldehyde**.

Meerwein Arylation

A classic route to aryl-substituted furans is the Meerwein arylation, which involves the reaction of a diazonium salt with an activated alkene, in this case, the furan ring.[3][6]

Causality Behind Experimental Choices:

- **Diazotization:** The reaction of an aniline with sodium nitrite and a strong acid (like HCl) at low temperatures (0-5 °C) is critical to form the diazonium salt. Low temperatures prevent the premature decomposition of this unstable intermediate.
- **Catalyst:** A copper(II) salt, such as cupric chloride (CuCl_2), catalyzes the decomposition of the diazonium salt and facilitates the radical addition to the furan ring.

Protocol: Synthesis via Meerwein Arylation[3][6]

- **Diazonium Salt Preparation:** Dissolve the substituted aniline (e.g., aniline, 1 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0 °C in an ice bath.
- **Diazotization:** Add a solution of sodium nitrite (NaNO₂, 1 equivalent) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium chloride salt.
- **Arylation Reaction:** In a separate flask, prepare a solution of 2-furaldehyde (1.5 equivalents) and cupric chloride (CuCl₂, catalytic amount) in a suitable solvent like acetone or water.
- **Addition:** Slowly add the cold diazonium salt solution to the furaldehyde mixture with vigorous stirring.
- **Reaction Completion:** Continue stirring for several hours at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.
- **Isolation:** The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified **5-phenyl-2-furaldehyde**.

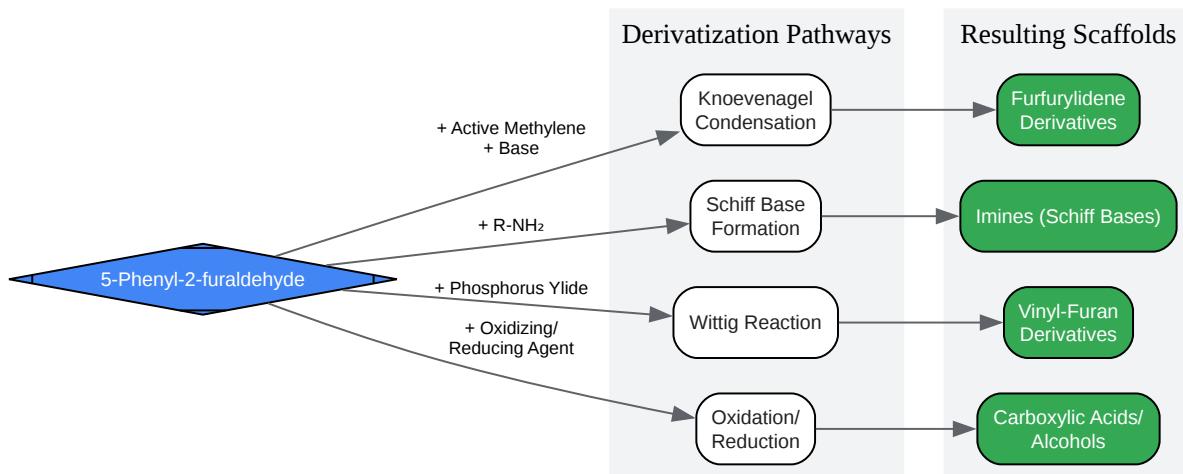
Chemical Reactivity and Derivatization Potential

The synthetic utility of **5-Phenyl-2-furaldehyde** stems from the reactivity of its aldehyde functional group, which serves as a handle for extensive molecular elaboration. This allows for its use as a starting material for a wide array of more complex heterocyclic compounds.[\[5\]](#)

Key Reactions:

- **Knoevenagel Condensation:** Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base yields furfurylidene derivatives, which are important intermediates for various dyes and pharmaceuticals.[\[5\]](#)
- **Schiff Base Formation:** Condensation with primary amines or hydrazides readily forms imines (Schiff bases), a common linkage in pharmacologically active molecules.[\[3\]](#)[\[6\]](#)
- **Wittig Reaction:** Reaction with phosphorus ylides provides a route to vinyl-furan derivatives.

- Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the range of accessible derivatives.



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Caption: Key derivatization reactions of **5-Phenyl-2-furaldehyde**.

Applications in Drug Discovery and Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. **5-Phenyl-2-furaldehyde** serves as a crucial starting material for designing polyfunctionalized heterocyclic compounds with significant pharmacological potential.[5]

- Antimicrobial Agents: Derivatives synthesized from **5-Phenyl-2-furaldehyde** have shown promise as antimicrobial agents. The combination of the furan and phenyl rings can be modified to optimize interaction with microbial targets.
- Antitumor Compounds: The rigid, planar structure of the 5-phenylfuran scaffold is a valuable template for developing intercalating agents or enzyme inhibitors for cancer therapy. Research has demonstrated that compounds derived from this molecule exhibit antitumor activities.[3][5][6]

- Anti-inflammatory Agents: The furan ring is present in various compounds with anti-inflammatory properties. By modifying the substituents on the phenyl ring and derivatizing the aldehyde group, novel anti-inflammatory candidates can be synthesized and evaluated.
[\[6\]](#)

The value of **5-Phenyl-2-furaldehyde** in drug development lies in its ability to act as a rigid core structure from which various functional groups can be appended, allowing for systematic exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **5-Phenyl-2-furaldehyde** is essential for laboratory safety. Based on aggregated GHS data, the compound presents several hazards.

- Hazard Identification:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[2\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

5-Phenyl-2-furaldehyde is a high-value chemical intermediate with a rich and versatile chemistry. Its straightforward synthesis via modern catalytic methods and its capacity for

extensive derivatization make it an indispensable tool for researchers. Particularly in drug discovery, its scaffold provides a robust platform for the development of novel therapeutics targeting a range of diseases. A thorough understanding of its synthesis, reactivity, and handling is paramount for unlocking its full potential in scientific research and development.

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